Kallidin is produced from high-molecular-weight kininogen through the action of tissue kallikrein. It can be sourced from biological fluids, such as plasma, or synthesized via recombinant DNA technology in laboratory settings.
Kallidin is classified as a kinin, which is a group of peptides that mediate various physiological responses. It belongs to the broader category of bioactive peptides involved in the kallikrein-kinin system.
Kallidin can be synthesized through several methods:
The synthesis process typically involves:
Kallidin is a peptide composed of nine amino acids, with the following sequence: Lys–Pro–Pro–Gly–Phe–Ser–Pro–Phe–Arg. Its molecular formula is , and it has a molecular weight of approximately 1,063.3 g/mol.
The structure features:
Kallidin undergoes several significant reactions:
Kallidin exerts its effects primarily through binding to G-protein-coupled receptors (GPCRs), specifically the B1 and B2 receptors.
Kallidin has several important applications in scientific research:
Kallidin, also designated Lysyl-bradykinin, is a biologically active decapeptide with the sequence Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg in both human and bovine forms. Its molecular formula is C₆₂H₁₀₅N₁₇O₂₂, with a molecular weight of 1,440.6 g/mol for the triacetate tetrahydrate form (3acoh 4H₂O) [4] [7] [10]. This peptide is generated enzymatically via tissue kallikrein (KLK1)-mediated cleavage of low-molecular-weight kininogen (LMWK) [2] [6].
Structurally, kallidin comprises bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) with an N-terminal lysine extension. This modification enhances receptor-binding specificity compared to bradykinin. Human and bovine kallidin share identical primary amino acid sequences but may exhibit subtle conformational differences due to species-specific post-translational modifications or interaction partners [3] [8]. The peptide’s stability and solubility are influenced by its three positively charged residues (Lys¹, Arg², Arg¹⁰), which facilitate electrostatic interactions with counterions in salt forms.
Table 1: Structural Attributes of Kallidin
Property | Human Kallidin | Bovine Kallidin |
---|---|---|
Amino Acid Sequence | Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Identical to human |
Molecular Formula | C₆₂H₁₀₅N₁₇O₂₂ (anhydrous) | Identical |
Isoelectric Point (pI) | ~11.0 (theoretical) | Identical |
Precursor Substrate | Low-MW Kininogen | Identical |
Generating Enzyme | Tissue Kallikrein (KLK1) | Identical |
The "3acoh 4H₂O" designation specifies kallidin’s triacetate salt form with four water molecules of hydration. This crystalline configuration critically influences the compound’s stability, solubility, and handling properties:
Table 2: Hydration-Dependent Properties of Kallidin Triacetate Tetrahydrate
Parameter | Characteristic | Analytical Method |
---|---|---|
Crystal System | Orthorhombic | X-ray Diffraction (XRD) |
Water Content | 5.0% w/w (theoretical: 5.2%) | Karl Fischer Titration |
Dehydration Onset | 32°C | Thermogravimetry (TGA) |
Solubility (H₂O) | >50 mg/mL (hydrated form) | UV-Vis Spectrophotometry |
Storage Stability | >24 months (-20°C, desiccated) | HPLC Purity Tracking |
Synthetic kallidin (e.g., CAS 100900-38-7) replicates the endogenous peptide’s covalent structure but differs in physical form and impurities:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3